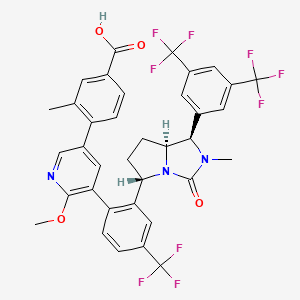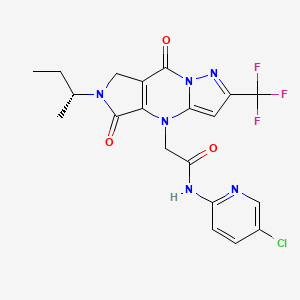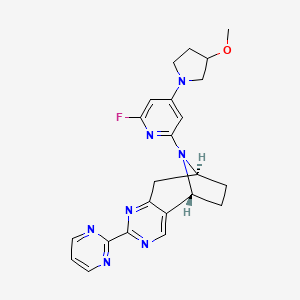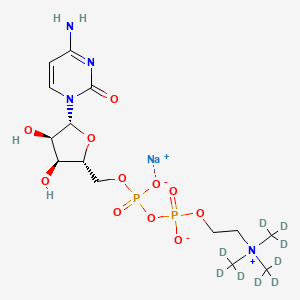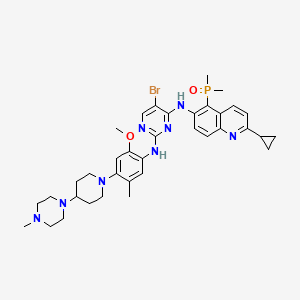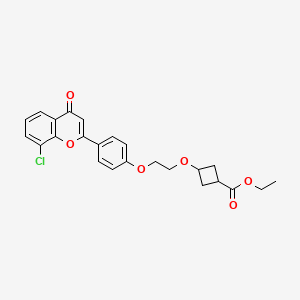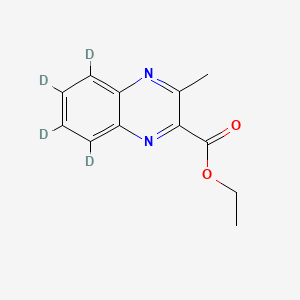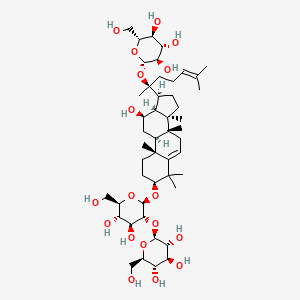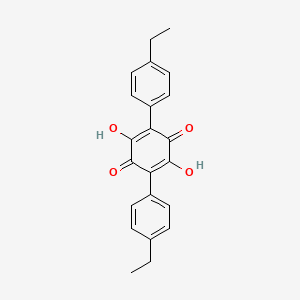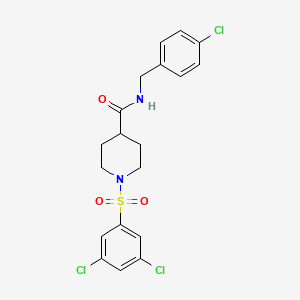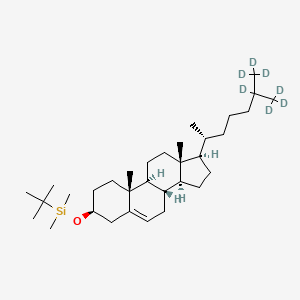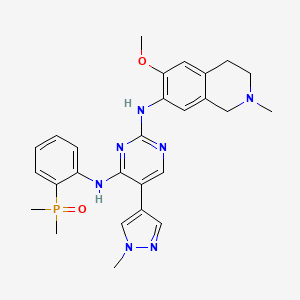
Hpk1-IN-19
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hematopoietic Progenitor Kinase 1 Inhibitor 19 (Hpk1-IN-19) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in negatively regulating T-cell receptor and B-cell receptor signaling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-19 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. . The final step typically involves purification through column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize impurities. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Hpk1-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Hpk1-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HPK1 in various biochemical pathways.
Biology: Investigated for its effects on immune cell signaling and function.
Medicine: Explored as a potential therapeutic agent in immuno-oncology to enhance anti-tumor immune responses.
Industry: Utilized in the development of novel immunotherapeutic strategies and drug discovery.
Wirkmechanismus
Hpk1-IN-19 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition leads to the activation of T-cells and B-cells by preventing the phosphorylation of downstream signaling molecules such as SLP-76. The compound enhances the immune response against tumors by promoting T-cell activation and proliferation . The molecular targets and pathways involved include the T-cell receptor signaling pathway and the MAP4K family of kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BB3008: Another potent HPK1 inhibitor with similar immuno-oncology applications.
Compound K: A selective HPK1 inhibitor known for its efficacy in enhancing T-cell responses.
FB849: An HPK1 inhibitor investigated for its potential in treating gynecologic malignancies.
Uniqueness of Hpk1-IN-19
This compound stands out due to its high selectivity and potency in inhibiting HPK1. It has shown promising results in preclinical studies, demonstrating significant anti-tumor immune responses and minimal off-target effects . Its unique chemical structure and optimized pharmacokinetic properties make it a valuable candidate for further development in immuno-oncology .
Eigenschaften
Molekularformel |
C27H32N7O2P |
|---|---|
Molekulargewicht |
517.6 g/mol |
IUPAC-Name |
4-N-(2-dimethylphosphorylphenyl)-2-N-(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-(1-methylpyrazol-4-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H32N7O2P/c1-33-11-10-18-13-24(36-3)23(12-19(18)16-33)31-27-28-15-21(20-14-29-34(2)17-20)26(32-27)30-22-8-6-7-9-25(22)37(4,5)35/h6-9,12-15,17H,10-11,16H2,1-5H3,(H2,28,30,31,32) |
InChI-Schlüssel |
AZENVIBXSMLBQC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)C5=CN(N=C5)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


